5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H12N6O2S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.07424482 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Convenient Synthesis of Thiazolo and Triazolo Pyrimidines : Research has highlighted methods for synthesizing thiazolo[3,2-a]pyrimidines and related compounds through alkylation, cyclization, and desulfurization processes. These synthetic pathways offer insights into constructing the thiazolo[3,2-a]pyrimidine scaffold, which is crucial for generating various biologically active molecules (Haiza et al., 2000).
Functionalized Imidazo and Thiazolo Pyrimidines : The synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines involved reactions with amines, showcasing the versatility of these compounds for further chemical modifications (Peterlin-Mašič et al., 2000).
Biological Activities and Applications
Anti-inflammatory Potential : A study on benzylidene oxazolo/thiazolo pyrimidine derivatives revealed their anti-inflammatory potential, indicating the relevance of electron-withdrawing groups in enhancing biological activity. This insight could guide the design of new therapeutics based on the thiazolo[3,2-a]pyrimidine core (Sawant et al., 2012).
Antimicrobial and Anticancer Properties : Thiazolo[3,2-a]pyrimidine derivatives have been evaluated for their antimicrobial and anticancer activities, showcasing the potential of these compounds in developing new treatments for infectious diseases and cancer (Abdelhamid et al., 2007).
Properties
IUPAC Name |
5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c23-14(13-7-18-16-22(15(13)24)5-6-25-16)20-12-3-1-11(2-4-12)8-21-10-17-9-19-21/h1-7,9-10H,8H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXBBARDIZJKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN=C4N(C3=O)C=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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